4-(Difluoromethyl)thiophen-3-amine

IRAK4 kinase inhibitor inflammation

Select 4-(Difluoromethyl)thiophen-3-amine as your amine coupling partner for IRAK4 programs achieving sub-nM potency (IC₅₀ 0.700 nM). Its -CF₂H group provides a critical lipophilic hydrogen bond donor that -CF₃ and -CH₃ analogs cannot replicate, enabling essential hinge-region interactions in EGFR, VEGFR2, and PI3K targets. For accelerated SAR exploration, procure the corresponding boronic acid (CAS 2246874-50-8) for modular Suzuki-Miyaura cross-coupling, reducing synthesis cycle time by an estimated 40–60%.

Molecular Formula C5H5F2NS
Molecular Weight 149.16 g/mol
Cat. No. B13523650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)thiophen-3-amine
Molecular FormulaC5H5F2NS
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)N)C(F)F
InChIInChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2
InChIKeyVDDXLQUBIYOMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)thiophen-3-amine: CAS 2002442-01-3 for Kinase-Targeted Drug Discovery and Fluorinated Heterocycle Synthesis


4-(Difluoromethyl)thiophen-3-amine (CAS: 2002442-01-3; molecular formula: C5H5F2NS; molecular weight: 149.16) is a heterocyclic primary amine building block featuring a thiophene core substituted with a difluoromethyl (-CF2H) group at the 4-position and an amine (-NH2) at the 3-position . This substitution pattern positions the compound at the intersection of aminothiophene and difluoromethyl medicinal chemistry. The -CF2H group functions as a lipophilic hydrogen bond donor and is widely recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups [1]. In pharmaceutical research, the compound serves as a key intermediate in the construction of kinase inhibitors, notably those targeting interleukin-1 receptor-associated kinase 4 (IRAK4), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2) [2].

Procurement Rationale: Why Unsubstituted and Alternative Fluoroalkyl Thiophene Amines Cannot Replace 4-(Difluoromethyl)thiophen-3-amine


Structural variants within the thiophen-3-amine class differ substantially in their electronic, lipophilic, and hydrogen-bonding profiles, rendering them non-interchangeable for structure-activity relationship (SAR) optimization. The unsubstituted parent thiophen-3-amine (MW: 99.15) lacks the lipophilic bulk and hydrogen bond donor capacity required for many kinase binding pockets . The 4-methyl analog (MW: 113.18, LogP ≈ 2.22) provides steric bulk but no fluorine-mediated electronic effects or metabolic stabilization [1]. The 4-trifluoromethyl (-CF3) variant (MW: 167.15) offers enhanced lipophilicity and electron withdrawal but is inert as a hydrogen bond donor, a property that fundamentally alters binding interactions relative to the -CF2H group [2]. Furthermore, regioisomers such as 2-(difluoromethyl)thiophen-3-amine present an altered substitution pattern that changes the vector of the -CF2H group, disrupting established SAR in lead series where 4-position substitution is critical. Consequently, generic substitution without empirical validation of target engagement and downstream pharmacology is scientifically unsound. The quantitative evidence below establishes where 4-(difluoromethyl)thiophen-3-amine provides measurable differentiation that directly impacts candidate selection and procurement decisions.

4-(Difluoromethyl)thiophen-3-amine: Quantified Differentiation vs. Closest Analogs in Kinase Inhibition and Physicochemical Performance


IRAK4 Kinase Inhibition: Sub-Nanomolar Potency Achieved via 4-CF2H-Thiophene-3-Amine Incorporation

Incorporation of 4-(difluoromethyl)thiophen-3-amine as the amine coupling partner in a thieno[2,3-b]pyrazine-7-carboxamide scaffold yields a compound (Example 50, US10040802) that inhibits IRAK4 with an IC50 of 0.700 nM [1]. This sub-nanomolar potency represents a >10,000-fold improvement over unsubstituted thiophen-3-amine-containing analogs, which typically exhibit IC50 values in the low micromolar range in similar kinase assays when not optimized with lipophilic electron-withdrawing groups. The -CF2H group's hydrogen bond donor capacity (quantified as comparable to thiophenol and aniline donors) facilitates critical polar interactions within the IRAK4 ATP-binding pocket that the -CF3 analog cannot replicate [2].

IRAK4 kinase inhibitor inflammation immunology

Hydrogen Bond Donor Capacity: CF2H vs. CF3 Differentiation in Thiophene Series

The difluoromethyl (-CF2H) group functions as a lipophilic hydrogen bond donor due to the highly polarized F2C-H bond, whereas the trifluoromethyl (-CF3) group is chemically inert in this capacity [1]. Crystallographic and spectroscopic studies establish that the CF2H group acts as a hydrogen bond donor on a scale similar to thiophenol, aniline, and amine groups, but weaker than hydroxyl [2]. For the 4-substituted thiophen-3-amine scaffold, this distinction is critical: the 4-CF2H derivative can engage backbone carbonyls or side-chain residues in kinase hinge regions, while the 4-CF3 variant relies solely on hydrophobic packing. This functional difference translates to measurable binding affinity enhancements in systems where a hydrogen bond acceptor is positioned within 3.0-3.5 Å of the 4-position substituent.

hydrogen bond donor bioisostere medicinal chemistry SAR

Lipophilicity and Electronic Modulation: CF2H Provides Balanced logP and σm Relative to CH3 and CF3

The 4-difluoromethyl substituent offers a balanced lipophilicity-electronic profile relative to methyl and trifluoromethyl alternatives. For thiophene systems, the -CF2H group contributes an estimated logP increment of approximately +0.3 to +0.5 relative to unsubstituted thiophene, positioning it between -CH3 (logP ~2.2 for 4-methylthiophen-3-amine [1]) and -CF3 (more strongly lipophilic). The Hammett σm value for -CF2H (+0.29) indicates moderate electron withdrawal, compared to -CH3 (-0.07, electron-donating) and -CF3 (+0.43, strongly electron-withdrawing) [2]. This intermediate electronic effect modulates the pKa of the adjacent 3-amine, impacting solubility and permeability without the excessive lipophilicity-driven promiscuity or hERG liability risks associated with -CF3 incorporation.

lipophilicity Hansch parameter physicochemical properties drug design

Kinase Scaffold Versatility: Documented Activity Across EGFR, VEGFR2, and PI3K Pathways

4-(Difluoromethyl)thiophen-3-amine serves as a privileged amine component in kinase inhibitor design, with documented incorporation into bioactive compounds targeting multiple therapeutically validated kinases. The compound is explicitly cited as a precursor to bicyclic kinase inhibitors targeting EGFR and VEGFR2, where the -CF2H group enhances binding affinity via hydrophobic interactions within the ATP-binding pocket [1]. Additionally, structurally related 4-(difluoromethyl)-substituted heterocycles demonstrate potent PI3K pathway inhibition (e.g., PI3Kα H1047R mutant EC50 = 19 nM in HCC1954 cells [2]). While unsubstituted thiophen-3-amine lacks the requisite lipophilicity for deep hydrophobic pocket penetration, and 4-methyl analogs lack the fluorine-mediated binding energy contributions from C-F···protein interactions, the 4-CF2H derivative occupies a unique chemical space that has been validated across multiple kinase targets.

EGFR VEGFR2 PI3K kinase inhibitor oncology

Synthetic Accessibility: Boronic Acid Derivative Enables Modular Cross-Coupling

The availability of (4-(difluoromethyl)thiophen-3-yl)boronic acid (CAS: 2246874-50-8; MFCD30730533; MW: 177.97) enables direct Suzuki-Miyaura cross-coupling incorporation of the 4-CF2H-thiophen-3-amine scaffold into complex molecular architectures [1]. This contrasts with 4-trifluoromethylthiophen-3-amine, for which the corresponding boronic acid derivative is not widely commercially catalogued, limiting modular synthetic access. The boronic acid handle permits late-stage diversification, allowing medicinal chemistry teams to explore diverse aryl/heteroaryl coupling partners without de novo resynthesis of the fluorinated thiophene core. For 4-methyl and unsubstituted thiophen-3-amine analogs, alternative functionalization strategies (e.g., directed ortho-metalation) are available but lack the convergent modularity of Suzuki coupling.

Suzuki coupling boronic acid C-C bond formation medicinal chemistry

4-(Difluoromethyl)thiophen-3-amine: Validated Application Scenarios for Kinase Drug Discovery and Fluorinated Library Synthesis


IRAK4-Targeted Inhibitor Development for Inflammatory and Autoimmune Indications

Researchers pursuing IRAK4 inhibitors for toll-like receptor (TLR)/interleukin-1 receptor (IL-1R) signaling-driven diseases (e.g., rheumatoid arthritis, gout, lupus) should prioritize 4-(difluoromethyl)thiophen-3-amine as the amine coupling partner. The compound has demonstrated sub-nanomolar IRAK4 inhibition (IC50 = 0.700 nM) when incorporated into a thieno[2,3-b]pyrazine-7-carboxamide scaffold [1]. This potency level meets the stringent target engagement requirements for competitive IRAK4 inhibitor programs and provides a validated starting point for lead optimization campaigns.

Kinase Inhibitor Scaffold Diversification Requiring Lipophilic Hydrogen Bond Donor Functionality

Programs optimizing kinase inhibitor binding affinity through hinge-region hydrogen bonding should select 4-(difluoromethyl)thiophen-3-amine over 4-CF3 or 4-CH3 analogs. The -CF2H group's demonstrated hydrogen bond donor capacity [1] enables polar interactions with backbone carbonyls or side-chain residues that -CF3 (inert) cannot engage and that -CH3 (electron-donating, no H-bond donor) cannot approximate. This property is particularly valuable in EGFR, VEGFR2, and PI3K-targeted series where the 4-position substituent projects toward hydrogen bond acceptor-rich regions of the ATP-binding pocket [2].

Parallel Medicinal Chemistry SAR Expansion via Suzuki Coupling of Boronic Acid Derivative

Teams conducting SAR exploration around the 4-position of thiophen-3-amine kinase inhibitors can accelerate library synthesis by procuring (4-(difluoromethyl)thiophen-3-yl)boronic acid (CAS 2246874-50-8) for modular Suzuki-Miyaura cross-coupling [1]. This convergent approach permits rapid evaluation of diverse C-2/C-5 substitution patterns without iterative de novo synthesis of the fluorinated thiophene core, reducing synthesis cycle time by an estimated 40-60% relative to linear synthetic routes.

Fluorinated Fragment Library Construction for Biophysical Screening

For fragment-based drug discovery (FBDD) initiatives seeking fluorine-containing fragments with balanced physicochemical properties, 4-(difluoromethyl)thiophen-3-amine (MW: 149.16) represents an ideal building block. Its intermediate lipophilicity and moderate electron-withdrawing character [1] position it favorably for NMR-based and SPR-based fragment screening campaigns, where excessive lipophilicity (logP >3) correlates with non-specific binding and aggregation artifacts. The primary amine handle provides a tractable vector for fragment growing or linking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)thiophen-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.